1-(tert-Butoxycarbonyl)-4-allylpiperazine
Overview
Description
1-(tert-Butoxycarbonyl)-4-allylpiperazine is an organic compound that features a piperazine ring substituted with an allyl group and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is of interest due to its utility in various chemical reactions and its role in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(tert-Butoxycarbonyl)-4-allylpiperazine can be synthesized through a multi-step processThe Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The allylation can be performed using allyl bromide in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. This method enhances the yield and purity of the product while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxycarbonyl)-4-allylpiperazine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The Boc group can be removed under reductive conditions using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The allyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.
Reduction: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Allyl bromide and potassium carbonate in DMF are used for allylation.
Major Products:
Oxidation: Epoxides and alcohols.
Reduction: Piperazine derivatives without the Boc group.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-4-allylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of piperazine-based drugs.
Industry: Utilized in the production of polymers and other materials requiring piperazine derivatives.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-4-allylpiperazine primarily involves its role as a protecting group and a reactive intermediate. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions to form the desired products.
Comparison with Similar Compounds
1-(tert-Butoxycarbonyl)-4-allylpiperazine can be compared with other Boc-protected piperazine derivatives:
1-(tert-Butoxycarbonyl)piperazine: Lacks the allyl group, making it less versatile for further functionalization.
1-(tert-Butoxycarbonyl)-4-methylpiperazine: Contains a methyl group instead of an allyl group, affecting its reactivity and applications.
1-(tert-Butoxycarbonyl)-4-benzylpiperazine: Features a benzyl group, which provides different steric and electronic properties compared to the allyl group.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-prop-2-enylpiperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-5-6-13-7-9-14(10-8-13)11(15)16-12(2,3)4/h5H,1,6-10H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOKFILPEDLZAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460924 | |
Record name | AG-H-08867 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60460924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77278-75-2 | |
Record name | AG-H-08867 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60460924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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